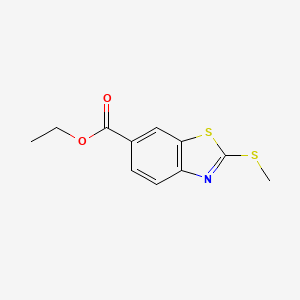
2-amino-3-(4-iodophenyl)propan-1-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-3-(4-iodophenyl)propan-1-ol hydrochloride, also known as 2-AIPH, is an organic compound with a molecular formula of C8H11ClIN. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. 2-AIPH is used in a variety of synthesis methods and has been studied for its potential applications in scientific research.
科学的研究の応用
2-amino-3-(4-iodophenyl)propan-1-ol hydrochloride has been studied for its potential applications in scientific research. It has been used in studies of the synthesis and characterization of novel drug molecules, as well as in studies of the molecular structure and properties of organic compounds. It has also been used in studies of the synthesis and characterization of peptides and other biopolymers structures.
作用機序
The mechanism of action of 2-amino-3-(4-iodophenyl)propan-1-ol hydrochloride is not fully understood. However, it is believed that the compound acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals. It is believed that the compound acts as a catalyst in the reaction between the reactants, allowing for the formation of the desired product.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. Studies have shown that the compound can act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage. Additionally, studies have shown that the compound can act as an anti-inflammatory agent, reducing inflammation in the body.
実験室実験の利点と制限
2-amino-3-(4-iodophenyl)propan-1-ol hydrochloride has several advantages and limitations for use in laboratory experiments. One advantage is its low cost and easy availability. Additionally, the compound is stable and can be stored for extended periods of time. However, the compound is toxic and should be handled with care. Additionally, the compound is volatile and can easily evaporate if not handled properly.
将来の方向性
The potential applications of 2-amino-3-(4-iodophenyl)propan-1-ol hydrochloride are still being explored. Future research may focus on the development of more efficient synthesis methods, as well as the development of new applications for the compound. Additionally, further research may focus on the characterization of the compound’s biochemical and physiological effects. Finally, research may focus on the development of new methods to improve the safety and efficacy of the compound.
合成法
2-amino-3-(4-iodophenyl)propan-1-ol hydrochloride is synthesized through a two-step process. The first step involves the reaction of 4-iodophenol with propionic acid in the presence of anhydrous sodium acetate and acetic anhydride. This reaction yields 2-amino-3-(4-iodophenyl)propionic acid. The second step involves the reaction of the propionic acid with hydrochloric acid, yielding this compound.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-3-(4-iodophenyl)propan-1-ol hydrochloride involves the reaction of 4-iodoacetophenone with nitromethane to form 4-iodo-β-nitrostyrene, which is then reduced to 4-iodo-β-phenylethylamine. The resulting amine is then reacted with formaldehyde and hydrogen chloride to form the final product.", "Starting Materials": [ "4-iodoacetophenone", "Nitromethane", "Sodium borohydride", "Acetic acid", "Formaldehyde", "Hydrogen chloride gas", "Ethanol" ], "Reaction": [ "Step 1: React 4-iodoacetophenone with nitromethane in the presence of sodium borohydride and acetic acid to form 4-iodo-β-nitrostyrene.", "Step 2: Reduce 4-iodo-β-nitrostyrene with hydrogen gas and palladium on carbon catalyst to form 4-iodo-β-phenylethylamine.", "Step 3: React 4-iodo-β-phenylethylamine with formaldehyde and hydrogen chloride gas in ethanol to form 2-amino-3-(4-iodophenyl)propan-1-ol hydrochloride." ] } | |
CAS番号 |
1379994-17-8 |
分子式 |
C9H13ClINO |
分子量 |
313.6 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



